molecular formula C7H7F2NO2 B599228 (2-(Difluoromethoxy)pyridin-4-yl)methanol CAS No. 1268516-11-5

(2-(Difluoromethoxy)pyridin-4-yl)methanol

Cat. No.: B599228
CAS No.: 1268516-11-5
M. Wt: 175.135
InChI Key: CUZFHSCXJWGWCU-UHFFFAOYSA-N
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Description

(2-(Difluoromethoxy)pyridin-4-yl)methanol is a chemical compound with the molecular formula C7H7F2NO2 It is characterized by the presence of a difluoromethoxy group attached to a pyridine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Difluoromethoxy)pyridin-4-yl)methanol typically involves the introduction of the difluoromethoxy group to the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylation reagents. This process can be achieved through various strategies, including electrophilic, nucleophilic, and radical difluoromethylation . The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethoxy)pyridin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the pyridine ring .

Mechanism of Action

The mechanism of action of (2-(Difluoromethoxy)pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Difluoromethoxy)pyridin-4-yl)methanol is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity. The position of the difluoromethoxy group on the pyridine ring can significantly impact the compound’s properties, making it distinct from its isomers .

Properties

IUPAC Name

[2-(difluoromethoxy)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2/c8-7(9)12-6-3-5(4-11)1-2-10-6/h1-3,7,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZFHSCXJWGWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736241
Record name [2-(Difluoromethoxy)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268516-11-5
Record name [2-(Difluoromethoxy)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A cooled (−78° C.) solution of methyl 2-(difluoromethoxy)isonicotinate (2.690 g; 13.24 mmol) in anh. toluene (60 ml) was treated dropwise with a solution of 1 M DIBAH in toluene (40.00 ml; 40.00 mmol), and the resulting mixture was further stirred at −78° C., under nitrogen, for 5 min., and then at 0° C. for 1.5 h. The obtained mixture was treated successively with water (55 ml), 1 M aq. NaOH (12 ml), and aq. sat. NaHCO3 (100 ml). The separated aq. layer was further extracted with Et2O (2×100 ml). The mixed organic layers were then dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording (2-(difluoromethoxy)pyridin-4-yl)methanol as a yellow oil. LC-MS (conditions A): tR=0.49 min.; [M+H]+: 176.37 g/mol.
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
solvent
Reaction Step Three

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